molecular formula C14H12BrN B1268536 3-Bromo-9-ethylcarbazole CAS No. 57102-97-3

3-Bromo-9-ethylcarbazole

Cat. No. B1268536
CAS RN: 57102-97-3
M. Wt: 274.15 g/mol
InChI Key: PPHYYUDMDADQPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-9-ethylcarbazole and its analogs involves multiple steps, including N-alkylation, bromination, and specific reactions tailored to introduce bromine atoms into the carbazole nucleus. These synthetic routes facilitate the creation of a wide array of carbazole derivatives, offering a broad spectrum of applications in organic electronics due to their favorable electronic properties (Sopková-de Oliveira Santos et al., 2008).

Molecular Structure Analysis

Molecular packing and intermolecular interactions in crystals of 3-Bromo-9-ethylcarbazole derivatives showcase a significant variance in structural arrangements. These compounds display unique arrangements such as slipped face-to-face π···π interactions, highlighting their potential in device applications like field-effect transistors due to substantial spatial overlap between adjacent molecules (Różycka-Sokołowska et al., 2015).

Chemical Reactions and Properties

3-Bromo-9-ethylcarbazole undergoes a variety of chemical reactions, including condensation, cycloaddition, and polymerization, leading to a wide range of compounds with distinct properties. These reactions are crucial for the development of new materials with desired electronic and photophysical properties (Si-yuan, 2010).

Scientific Research Applications

Molecular Structure and Electronics

3-Bromo-9-ethylcarbazole, a derivative of 9-ethylcarbazole, has been studied for its molecular packing and intermolecular interactions in crystals. This study is significant for understanding the crystal structures of these compounds compared to their analogs, which is crucial for their potential application in organic electronics. The research suggests that the molecular packing in the crystals of these compounds is intermediate between various arrangements, indicating potential as materials for device applications, particularly field-effect transistors (Różycka-Sokołowska et al., 2015).

Synthesis and Chemical Reactivity

The synthesis, chemical reactivity, and applications of 3-amino-9-ethylcarbazole, a related compound, have been described. This compound is considered versatile due to its unique electronic properties and its role as a building block in synthetic, pharmaceutical, and material chemistry. The presence of the amino group at position 3 exhibits unique reactivity, leading to various applications in these fields (Bondock et al., 2019).

Sensor Applications

A study on poly(3,6-diamino-9-ethylcarbazole) based molecularly imprinted polymer sensor highlights the use of 3,6-diamino-9-ethylcarbazole, another derivative, for ultra-sensitive and selective detection of 17-β-estradiol in biological fluids. This sensor demonstrates high sensitivity and selectivity, making it a promising alternative for electrochemical sensors, with potential extensions to detecting other endogenous compounds (Liu et al., 2018).

Analytical Chemistry

The use of 3-Amino-9-ethylcarbazole (AEC) for monosaccharide derivatization has been investigated. The derivatives can be analyzed using high-performance liquid chromatography, indicating the potential application of AEC in analytical chemistry, particularly in monosaccharide composition analysis of polysaccharides (Zhang et al., 2007).

Hydrogen Storage

Research on hydrogenation of 9-ethylcarbazole, a prototype of a liquid hydrogen carrier, is notable. This study investigates the hydrogenation reaction over various catalysts, indicating the potential of 9-ethylcarbazole as a hydrogen storage material, especially for mobile applications (Eblagon et al., 2010).

Safety And Hazards

3-Bromo-9-ethylcarbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

3-bromo-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHYYUDMDADQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347405
Record name 3-Bromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-ethylcarbazole

CAS RN

57102-97-3
Record name 3-Bromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-9-ETHYLCARBAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.00 g of N-ethylcarbazole was dissolved in 130 ml of dehydrated DMF in a flask whose atmosphere was replaced with argon. This solution was cooled to 0° C., 4.60 g of N-bromosuccinimide was charged as 5 divided fractions for 3 hours. After raising the temperature to room temperature and stirring for 12 hours, the reaction liquid was thrown into iced water and filtrated. The residue was washed with water and methanol, and dried under reduced-pressure to give 6.28 g crude product. It was purified with silica gel column chromatography (eluent: cyclohexane containing 0.1% triethylamine), and 5.68 g of N-ethyl-3-bromo carbazole was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-9-ethylcarbazole
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Citations

For This Compound
33
Citations
E Rozycka-Sokolowska, B Marciniak, S Kosik… - Structural Chemistry, 2015 - Springer
… Thus, we not only present here the results of X-ray studies of crystals of 3-chloro- and 3-bromo-9-ethylcarbazole (1 and 2), but also we concentrate on possibly the most precise …
Number of citations: 7 link.springer.com
E Asker, J Masnovi - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
… The procedure involves cross coupling of 3-bromo-9-ethylcarbazole with the di-Grignard reagent of 1,4-dibromobutane in the presence of NiCl 2 (dppp) catalyst [dppp = l,3-bis(…
Number of citations: 11 www.sciencedirect.com
SO Jeon, KS Yook, HS Son, JY Lee - Journal of luminescence, 2010 - Elsevier
… The 3-bromo-9-ethylcarbazole (1) (4.4 mmol) was dissolved in 20 mL of anhydrous tetrahydrofuran under argon and cooled to −78 C. 1.2 equivalent of n-butyllithium (10.0 M in hexanes…
Number of citations: 4 www.sciencedirect.com
NP Buu-Hoi, R Royer - The Journal of Organic Chemistry, 1951 - ACS Publications
… sulfuryl chloride 1,6,8-trichloro-3-bromo-9-ethylcarbazole (XV). These findings seem to be in … Acetylation of 3-bromo-9-ethylcarbazole. This compound was prepared by adding dropwise …
Number of citations: 35 pubs.acs.org
P Bruck - The Journal of Organic Chemistry, 1970 - ACS Publications
… ) and 3bromo-9-ethylcarbazole (7c) affordedbis(6-bromo-9ethyl-3-carbazolyl) methane (8c), identical in all respects with the material obtained from the direct 3bromo-9-ethylcarbazole-…
Number of citations: 39 pubs.acs.org
H GILMAN, JW DIEHL - The Journal of Organic Chemistry, 1961 - ACS Publications
… The use of ether as the solvent for the 3-bromo-9ethylcarbazole altered the yields to 44.3% hexaphenyldisilane and 40.7% of the … prepared by treating 3-bromo-9ethylcarbazole with an …
Number of citations: 5 pubs.acs.org
P Bruck, A Ledwith, AC White - Journal of the Chemical Society B …, 1970 - pubs.rsc.org
… 3-Bromo-9-ethylcarbazole (Ib) .-This was prepared from 9-ethylcarbazole (39.0 g.) … Ethanol (150 ml.) was added and the solution kept at 0'; prisms of 3-bromo-9-ethylcarbazole …
Number of citations: 12 pubs.rsc.org
C Chevrot, T Henri - Synthetic metals, 2001 - Elsevier
… In the spectrum of 3-bromo-9-ethylcarbazole-6-carboxaldehyde (A), the carbonyl shows a strong absorption at 1680 cm −1 , whereas this band is not observed in monomers spectra. …
Number of citations: 17 www.sciencedirect.com
S Grigalevicius - Synthetic metals, 2006 - Elsevier
… scientific group synthesized similar compounds that contained 3-cyano-9-ethylcarbazole core, which was obtained by Rosenmund von Braun reaction of 3-bromo-9-ethylcarbazole [42]. …
Number of citations: 81 www.sciencedirect.com
YP Li, XX Fan, Y Wu, XC Zeng, JY Wang… - Journal of Materials …, 2017 - pubs.rsc.org
… ] C-3-Etcarb-9) or 4-ethynyl-9-ethylcarbazole (HC [triple bond, length as m-dash] C-4-Etcarb-9) was prepared by the reaction of 2-bromo-9-ethylcarbazole, 3-bromo-9-ethylcarbazole or 4…
Number of citations: 27 pubs.rsc.org

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